1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate
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Overview
Description
1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperidine ring, hydroxyphenyl groups, and methanesulfonic acid as a counterion. The trihydrate form indicates the presence of three water molecules associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. The hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the addition of methanesulfonic acid to form the salt and the incorporation of water molecules to achieve the trihydrate form .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted aromatic and piperidine derivatives.
Scientific Research Applications
1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl groups and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methanesulfonic acid component enhances the compound’s solubility and stability .
Comparison with Similar Compounds
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a hydroxy group.
1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-: Contains a methoxy group and a different substitution pattern on the aromatic ring.
Uniqueness: 1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol is unique due to its combination of hydroxyphenyl groups, piperidine ring, and methanesulfonic acid, which confer distinct chemical and biological properties. Its trihydrate form further enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUILKELNVBKKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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